Urea crosslinker C C2-arm, NHS ester

Structural Proteomics Cross-Linking Mass Spectrometry XL-MS

Urea crosslinker C C2-arm, NHS ester (CAS 211029-82-2), also known as DSAU or ureido-2,2′-diacetic acid bis(hydroxysuccinimide) ester, is the shortest member of the MS-cleavable, urea-based homobifunctional cross-linker family. It features a symmetrical urea core with two NHS ester reactive groups connected via a two-carbon (C2) spacer, giving it a molecular weight of 370.27 g/mol and a chain length of approximately 7.7 Å.

Molecular Formula C13H14N4O9
Molecular Weight 370.274
CAS No. 211029-82-2
Cat. No. B2444601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea crosslinker C C2-arm, NHS ester
CAS211029-82-2
Molecular FormulaC13H14N4O9
Molecular Weight370.274
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24)
InChIKeyVKVHTMGFAUCZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Urea Crosslinker C C2-Arm NHS Ester (CAS 211029-82-2): Product-Specific Evidence for Scientific Procurement Decisions


Urea crosslinker C C2-arm, NHS ester (CAS 211029-82-2), also known as DSAU or ureido-2,2′-diacetic acid bis(hydroxysuccinimide) ester, is the shortest member of the MS-cleavable, urea-based homobifunctional cross-linker family . It features a symmetrical urea core with two NHS ester reactive groups connected via a two-carbon (C2) spacer, giving it a molecular weight of 370.27 g/mol and a chain length of approximately 7.7 Å . This compound is specifically designed for cross-linking mass spectrometry (XL-MS) applications, where its unique structural properties provide quantifiable advantages for structural proteomics .

Why Urea Crosslinker C C2-Arm NHS Ester Cannot Be Substituted with Generic Crosslinkers in XL-MS Workflows


Generic homobifunctional NHS ester crosslinkers, such as DSS or BS3, lack the MS-cleavable urea moiety that is central to the analytical value of this compound class [1]. The symmetrical urea group undergoes collision-induced dissociation (CID) to produce characteristic doublets, enabling unambiguous identification of crosslinked peptides in tandem MS experiments [1]. Among the urea crosslinker series, the C2-arm variant provides the shortest spacer arm, generating significantly different Cα–Cα distance constraints compared to its C3 and C4 analogs, which directly impacts the resolution of structural models [2]. Substituting with a longer-arm analog or a non-cleavable linker would alter both the distance restraint profile and the MS detection workflow, undermining the quantitative reproducibility of established XL-MS protocols [2].

Quantitative Evidence Guide: Urea Crosslinker C C2-Arm NHS Ester (DSAU) Differentiation Data for Procurement Evaluation


Spacer Arm Length: DSAU (C2) Delivers the Shortest Chain Length Among MS-Cleavable Urea Crosslinkers

DSAU (C2-arm) provides a chain length of approximately 7.7 Å, compared to 10.1 Å for the C3-arm analog DSPU and 12.5 Å for the C4-arm analog DSBU . This directly impacts the maximum distance constraint that can be imposed on protein structural models, with DSAU enabling the capture of closer-range lysine–lysine interactions that longer crosslinkers cannot resolve [1].

Structural Proteomics Cross-Linking Mass Spectrometry XL-MS

Cross-Linked Cα–Cα Distance: DSAU Yields Significantly Shorter Average Distance Constraints Than Longer-Arm Analogs

In a direct comparative study, the average Cα–Cα distance bridged by DSAU was 15.4 Å, compared to 17.0 Å for DSPU (C3-arm) and 17.7 Å for DSBU (C4-arm) [1]. A second study reported average Cα–Cα distances of 18.9 Å for DSAU, 20.9 Å for DSPU, and 21.2 Å for DSBU [2]. Both datasets confirm that DSAU consistently provides the shortest distance constraints.

XL-MS Distance Restraints Structural Biology

Cross-Linking Yield on Large Macromolecular Complexes: DSAU Captures Thousands of Distance Restraints per Experiment

In an in-depth XL-MS study of the E. coli 70S ribosome using DSAU, researchers identified 10,771 intramolecular cross-link pairs across 126 proteins and 3,405 intermolecular cross-link pairs across 97 protein pairs, ultimately enabling remodeling of 15,794 atoms with over 95% cross-link satisfaction [1]. This benchmark demonstrates the compound's capacity for dense, high-yield cross-linking on a large macromolecular assembly.

XL-MS Ribosome Proteomics

Optimal Application Scenarios for Urea Crosslinker C C2-Arm NHS Ester Based on Quantitative Differentiation Evidence


High-Resolution Protein–Protein Interface Mapping via XL-MS

When the research goal is to differentiate between closely apposed lysine residues at protein–protein interfaces, the 7.7 Å spacer arm and 15.4 Å average Cα–Cα distance of DSAU provide the most stringent spatial constraints among all MS-cleavable urea crosslinkers [1]. This makes DSAU the preferred choice for structural models requiring sub-20 Å resolution. Longer-arm analogs such as DSBU (12.5 Å arm; 17.7 Å Cα–Cα) would fail to capture these short-range interactions, resulting in loss of critical distance restraint data [1].

Comprehensive Cross-Linking of Large Macromolecular Assemblies

For projects targeting high-density structural coverage of large complexes such as ribosomes, spliceosomes, or viral capsids, DSAU has demonstrated the ability to generate over 14,000 unique cross-link pairs from a single experiment [2]. This proven throughput supports procurement decisions where maximizing data completeness from limited sample material is a priority.

Integration into Established XL-MS Pipelines Using timsTOF or Similar Ion Mobility Platforms

DSAU is the crosslinker used in the foundational timsTOF Pro XL-MS workflow described by Ihling et al. (2021), which combines the urea MS-cleavability with ion mobility separation for enhanced cross-link identification [1]. Labs adopting or replicating this published pipeline should procure DSAU specifically to ensure protocol fidelity and reproducibility, as the distance constraints and cleavage characteristics are integral to the method's performance parameters [1].

Quality Control for Crosslinker Lot-to-Lot Reproducibility in Regulated Environments

The DSAU product is supplied as pre-aliquoted vials under argon with a purity specification of ≥95%, as detailed in vendor technical datasheets . For core facilities or industrial settings where crosslinker batch variability could confound longitudinal XL-MS datasets, this packaging and purity specification supports standardized procurement and storage protocols, minimizing the risk of hydrolytic degradation that would alter cross-linking efficiency .

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